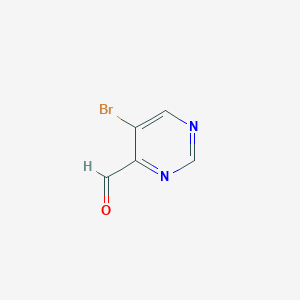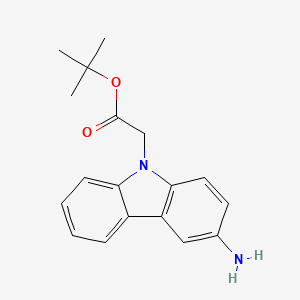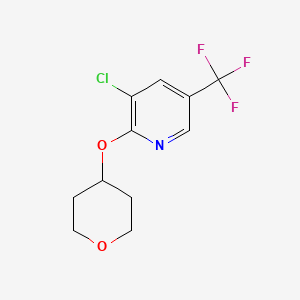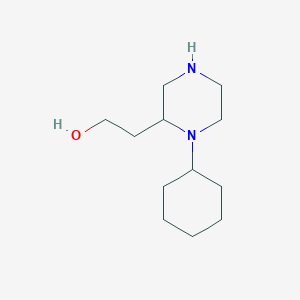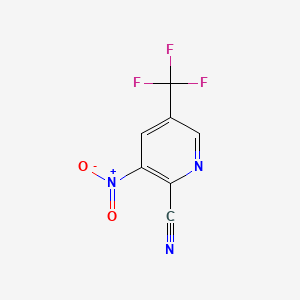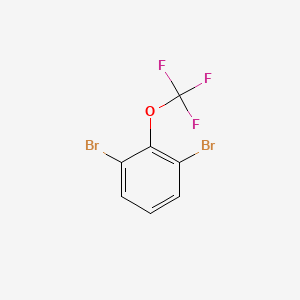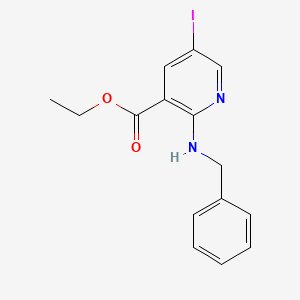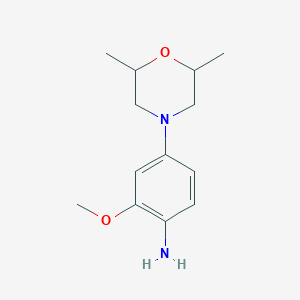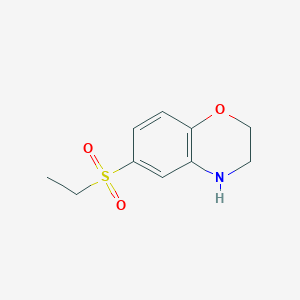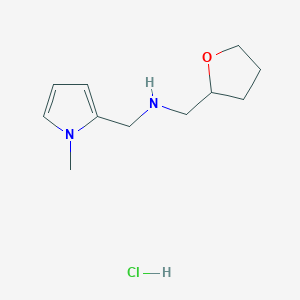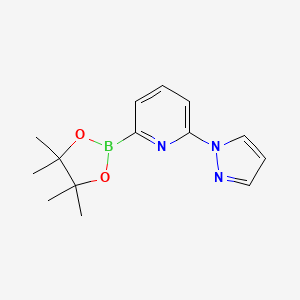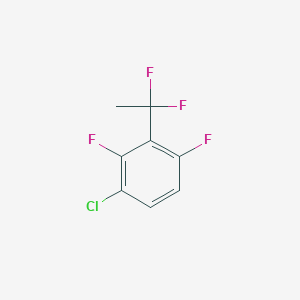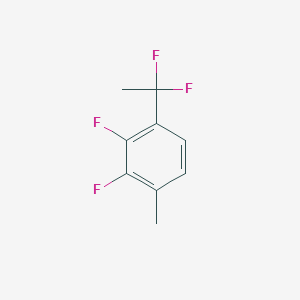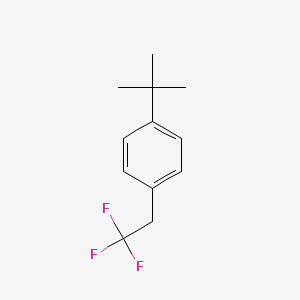
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
A study by Yang, Su, and Chiang (2006) explored the synthesis of fluorinated polyimides using a monomer related to 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene. This process involved a nucleophilic substitution reaction and catalytic reduction to create polymers with good solubility, tensile strength, and thermal stability.Molecular Structure Analysis
The molecular formula of TBTFB is C12H15F3, and its molecular weight is 216.25 g/mol .Applications De Recherche Scientifique
1. Polymer Synthesis
A study by Yang, Su, and Chiang (2006) explored the synthesis of fluorinated polyimides using a monomer related to 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene. This process involved a nucleophilic substitution reaction and catalytic reduction to create polymers with good solubility, tensile strength, and thermal stability. These polymers exhibited better solubility, lower color intensity, and lower dielectric constant and moisture absorption compared to other series. This makes them suitable for various industrial applications due to their high performance and durability (Yang, Su, & Chiang, 2006).
2. Radical Reactions Study
Das, Encinas, Steenken, and Scaiano (1981) investigated the reactions of tert-butoxy radicals with phenols, which has implications for understanding the behavior of tert-butyl groups in various chemical contexts. Their research demonstrated that these radicals react efficiently with phenols to yield phenoxy radicals. The study provides insight into the kinetics and solvent effects on these reactions, which is crucial for designing and understanding radical-based chemical processes (Das, Encinas, Steenken, & Scaiano, 1981).
3. Genotoxicity Assessment
Chen, Hseu, Liang, Kuo, and Chen (2008) assessed the genotoxic effects of compounds including methyl-tert-butyl ether and benzene on human lymphocytes. This study is relevant for understanding the potential health hazards of tert-butyl compounds. They found that these chemicals induced DNA damage, indicating their genotoxic potential. Such studies are crucial for evaluating the safety and environmental impact of tert-butyl-based chemicals (Chen, Hseu, Liang, Kuo, & Chen, 2008).
4. Nucleophilic Substitutions and Radical Reactions
Jasch, Höfling, and Heinrich (2012) discussed the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. They showed that nucleophilic substitutions and radical reactions can be efficiently carried out with these compounds, leading to various azocarboxamides and other derivatives. This research highlights the flexibility and utility of tert-butyl-based compounds in organic synthesis (Jasch, Höfling, & Heinrich, 2012).
Propriétés
IUPAC Name |
1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPMICGFHGLCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



